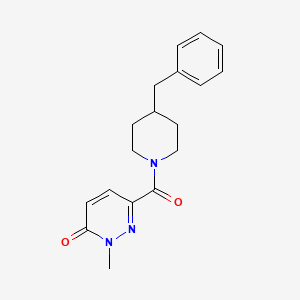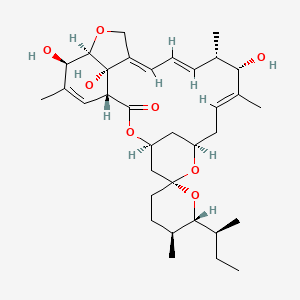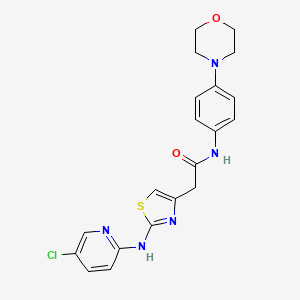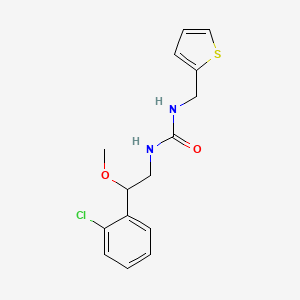
N-(1,1-Dioxothiolan-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxothiolan-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide, commonly known as DTT-TPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including as a tool for studying biochemical and physiological processes.
Mechanism of Action
DTT-TPC inhibits the activity of various enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been studied extensively and has been shown to be highly specific for certain enzymes, making DTT-TPC a valuable tool for studying enzyme activity.
Biochemical and Physiological Effects:
DTT-TPC has been shown to have various biochemical and physiological effects, including the inhibition of DNA polymerase activity, the inhibition of RNA polymerase activity, and the inhibition of ATP synthase activity. Additionally, DTT-TPC has been shown to induce oxidative stress in cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
DTT-TPC has several advantages for lab experiments, including its high specificity for certain enzymes, its ability to inhibit enzyme activity, and its potential use in studying DNA replication and repair. However, DTT-TPC has some limitations, including its potential toxicity and its limited solubility in certain solvents.
Future Directions
There are several future directions for the use of DTT-TPC in scientific research. One potential direction is the development of new synthesis methods that can produce higher yields of DTT-TPC. Additionally, DTT-TPC could be used in the development of new drugs that target specific enzymes involved in disease processes. Finally, DTT-TPC could be used in the development of new diagnostic tools for detecting enzyme activity in cells and tissues.
In conclusion, DTT-TPC is a chemical compound that has shown significant potential in scientific research. Its ability to inhibit enzyme activity and its specificity for certain enzymes make it a valuable tool for studying biochemical and physiological processes. While there are some limitations to its use, the future directions for the use of DTT-TPC in scientific research are promising.
Synthesis Methods
DTT-TPC can be synthesized using various methods, including the reaction of 2-methyl-4,6-dichloropyrimidine with thiourea followed by reaction with trifluoroacetic anhydride and DTT. Another method involves the reaction of 2-methyl-4,6-dichloropyrimidine with thiourea followed by reaction with trifluoroacetic anhydride and 2-mercaptoethanol. These methods have been optimized to produce high yields of DTT-TPC, which is essential for its use in scientific research.
Scientific Research Applications
DTT-TPC has been used in various scientific research applications, including as a tool for studying DNA replication and repair. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication, and can therefore be used to study the mechanisms of DNA replication and repair. Additionally, DTT-TPC has been used to study the activity of various enzymes, including RNA polymerase and ATP synthase.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3S/c1-6-15-8(4-9(16-6)11(12,13)14)10(18)17-7-2-3-21(19,20)5-7/h4,7H,2-3,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKABBUJTCRKGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)



![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)


![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)